molecular formula C29H29NO6 B11138109 3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11138109
M. Wt: 487.5 g/mol
InChI Key: RQVQFRPKKZGAKM-RFBIWTDZSA-N
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Description

3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and benzoyl groups

Preparation Methods

The synthesis of 3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydroxylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The benzoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar compounds to 3-HYDROXY-5-(3-HYDROXYPHENYL)-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrol-2-one derivatives with different substituents These compounds may share some chemical and biological properties but differ in their specific activities and applications

Properties

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29NO6/c1-19-6-3-7-20(16-19)18-36-24-12-10-21(11-13-24)27(32)25-26(22-8-4-9-23(31)17-22)30(14-5-15-35-2)29(34)28(25)33/h3-4,6-13,16-17,26,31-32H,5,14-15,18H2,1-2H3/b27-25-

InChI Key

RQVQFRPKKZGAKM-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC(=CC=C4)O)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC(=CC=C4)O)O

Origin of Product

United States

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